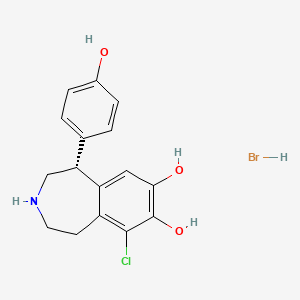
4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a tetrahydro-2,2-dimethyl-2H-pyran group, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine typically involves the reaction of appropriate pyrazole derivatives with tetrahydro-2,2-dimethyl-2H-pyran-4-yl-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-N-[[4-fluoro-1-[(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)methyl]-4-piperidinyl]methyl]ben
- N-[2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide
Uniqueness
4-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1H-pyrazole-3,5-diamine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
115596-48-0 |
|---|---|
Fórmula molecular |
C10H18N4O |
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
4-(2,2-dimethyloxan-4-yl)-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H18N4O/c1-10(2)5-6(3-4-15-10)7-8(11)13-14-9(7)12/h6H,3-5H2,1-2H3,(H5,11,12,13,14) |
Clave InChI |
JCTQNLWUMJXDSD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)C2=C(NN=C2N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)






![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)




